6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and multiple methoxy groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step might involve the coupling of a benzodioxole derivative with the quinazoline core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions could target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine may have applications in:
Medicinal Chemistry: Potential as a therapeutic agent due to its complex structure.
Biological Research: Studying its interactions with biological targets.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action would depend on its specific biological activity. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Known for their anticancer and anti-inflammatory properties.
Benzodioxole Derivatives: Often explored for their psychoactive and antimicrobial activities.
Uniqueness
The unique combination of the quinazoline core and benzodioxole moiety, along with the specific substitution pattern, may confer unique biological activities or chemical properties not seen in other compounds.
Eigenschaften
Molekularformel |
C29H25N3O4 |
---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
6-(4,4-diphenyl-1H-quinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C29H25N3O4/c1-33-24-22(23(30)25(34-2)27-26(24)35-17-36-27)28-31-21-16-10-9-15-20(21)29(32-28,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17,30H2,1-2H3,(H,31,32) |
InChI-Schlüssel |
VMXOHCGFMVVPCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C(=C1C3=NC(C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6)N)OC)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.